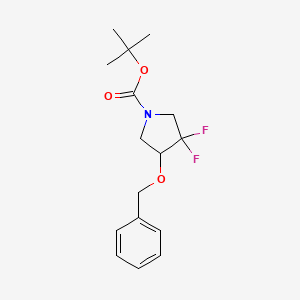

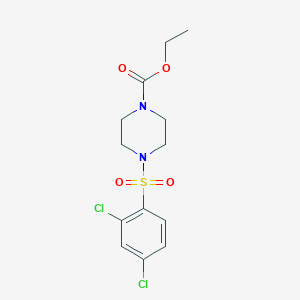

![molecular formula C10H20N2O2 B2514032 Tert-butyl N-[3-(aminomethyl)but-3-enyl]carbamate CAS No. 2353069-40-4](/img/structure/B2514032.png)

Tert-butyl N-[3-(aminomethyl)but-3-enyl]carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl N-[3-(aminomethyl)but-3-enyl]carbamate is a chemical compound that is part of a broader class of tert-butyl carbamates, which are often used as intermediates in the synthesis of amines and other biologically active compounds. These compounds are characterized by the presence of a tert-butyl group attached to a carbamate moiety, which can serve as a protective group for amines during chemical reactions.

Synthesis Analysis

The synthesis of tert-butyl carbamates and related compounds involves various strategies. For instance, N-tert-butanesulfinyl imines are prepared by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, which can then be used for the asymmetric synthesis of amines . Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . Additionally, tert-butyl nitrite has been used as a N1 synthon in a multicomponent reaction leading to the formation of fused quinolines and isoquinolines . An iodolactamization step is key in the enantioselective synthesis of certain tert-butyl carbamates . Moreover, O-tert-butyl-N-(chloromethyl)-N-methyl carbamate reacts with lithium powder and electrophiles to yield functionalized carbamates .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates typically includes a tert-butyl group, a carbamate group, and various substituents depending on the specific compound being synthesized. The tert-butyl group is known for its steric bulk, which can influence the reactivity and selectivity of the carbamate during chemical transformations. The carbamate nitrogen can participate in the formation of C-N bonds, which is a common feature in the synthesis of these compounds .

Chemical Reactions Analysis

Tert-butyl carbamates undergo a variety of chemical reactions. They can act as intermediates in the synthesis of amines, where the tert-butyl group serves as a chiral directing group and can be cleaved off after nucleophilic addition . They can also behave as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines . In multicomponent reactions, tert-butyl carbamates can be involved in sequential C-N bond formations . The reactivity of these compounds can be further manipulated through reactions such as iodolactamization and reactions with lithium powder in the presence of various electrophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. The tert-butyl group imparts steric hindrance, which can affect the solubility and reactivity of the compound. The carbamate group is polar and can engage in hydrogen bonding, influencing the compound's solubility in various solvents. The stability of tert-butyl carbamates under different conditions is also an important consideration, especially when used as intermediates in synthesis or as protective groups .

Wissenschaftliche Forschungsanwendungen

Decomposition and Environmental Remediation

Research has explored the decomposition of MTBE, a compound structurally related to tert-butyl N-[3-(aminomethyl)but-3-enyl]carbamate, indicating potential environmental remediation applications. Hsieh et al. (2011) discussed the feasibility of using radio frequency plasma reactors for decomposing and converting MTBE, potentially offering a method for the environmental management of related compounds (Hsieh et al., 2011).

Synthetic Applications

The synthesis and application of chiral sulfinamides, such as tert-butanesulfinamide, in asymmetric N-heterocycle synthesis suggest a synthetic utility for tert-butyl N-[3-(aminomethyl)but-3-enyl]carbamate in producing structurally diverse organic molecules. Philip et al. (2020) highlighted this approach, offering pathways to synthesize natural products and therapeutic compounds (Philip et al., 2020).

Bioremediation and Natural Attenuation

The biodegradation and fate of ether oxygenates like MTBE in soil and groundwater, reviewed by Thornton et al. (2020), provide insights into the microbial degradation pathways that could also apply to related carbamates. This knowledge aids in understanding the environmental behavior of such compounds and their potential for bioremediation (Thornton et al., 2020).

Material Science and Polymer Applications

Pulyalina et al. (2020) focused on the use of polymer membranes for the purification of fuel oxygenate additives, highlighting the relevance of membrane technology in separating and purifying compounds similar to tert-butyl N-[3-(aminomethyl)but-3-enyl]carbamate from mixtures. This research demonstrates the importance of such compounds in enhancing fuel performance and reducing hazardous emissions (Pulyalina et al., 2020).

Eigenschaften

IUPAC Name |

tert-butyl N-[3-(aminomethyl)but-3-enyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-8(7-11)5-6-12-9(13)14-10(2,3)4/h1,5-7,11H2,2-4H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKCGDJHWJHYJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(=C)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[3-(aminomethyl)but-3-enyl]carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

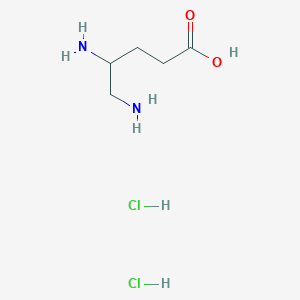

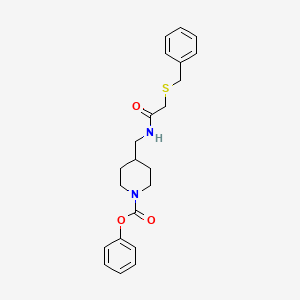

![N-(4-nitrophenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2513951.png)

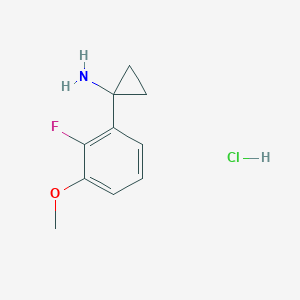

![(E)-4-(Dimethylamino)-N-[5-oxo-1-(2-phenoxyethyl)pyrrolidin-3-yl]but-2-enamide](/img/structure/B2513958.png)

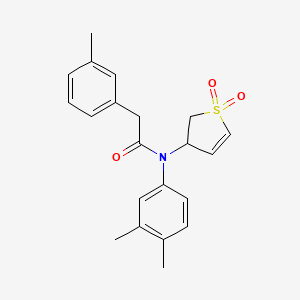

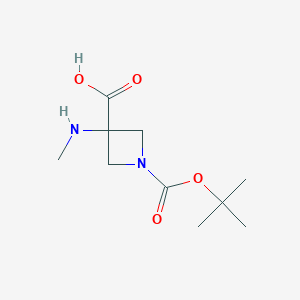

![2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-phenylacetamide](/img/structure/B2513959.png)

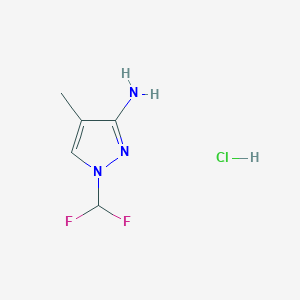

![5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-4-carbonitrile](/img/structure/B2513965.png)

![2-[(3,4-Dichloroanilino)methyl]benzenol](/img/structure/B2513967.png)

![N-(4-chlorophenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2513972.png)